molecular formula C11H8BrClO B13686896 1-Bromo-2-(chloromethoxy)naphthalene

1-Bromo-2-(chloromethoxy)naphthalene

Cat. No.: B13686896
M. Wt: 271.54 g/mol
InChI Key: RUYCEBGDDBQHAR-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position and a chloromethoxy group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(chloromethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethoxylation of naphthalene. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide . The resulting 1-bromonaphthalene can then be subjected to chloromethoxylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nitrile Derivatives: Formed through substitution reactions.

    Naphthoquinone Derivatives: Formed through oxidation reactions.

    Hydroxyl Derivatives: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-2-(chloromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chloromethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chloromethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The chloromethoxy group, in particular, provides additional sites for chemical modification and derivatization, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C11H8BrClO

Molecular Weight

271.54 g/mol

IUPAC Name

1-bromo-2-(chloromethoxy)naphthalene

InChI

InChI=1S/C11H8BrClO/c12-11-9-4-2-1-3-8(9)5-6-10(11)14-7-13/h1-6H,7H2

InChI Key

RUYCEBGDDBQHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCl

Origin of Product

United States

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